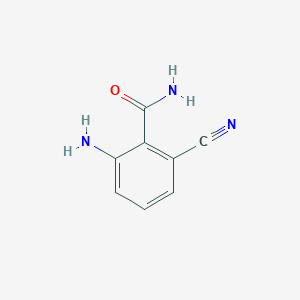

2-Amino-6-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, featuring an amino group at the 2-position and a cyano group at the 6-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyanobenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of solvent-free reactions and efficient catalysts can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyanobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: The compound can react with carboxylic acids and amines to form amide derivatives under ultrasonic irradiation.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include acid anhydrides, dimethylformamide (DMF), and pyridine. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to 70°C and reaction times from a few hours to overnight .

Major Products Formed

Major products formed from these reactions include various substituted benzamides, heterocyclic compounds, and amide derivatives. These products can have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

2-Amino-6-cyanobenzamide has several scientific research applications:

Medicinal Chemistry: The compound and its derivatives have shown potential as cytotoxic agents against tumor cell lines. They are being investigated for their anticancer properties.

Materials Science: The compound can serve as a building block for the synthesis of functional materials, including polymers and nanomaterials.

Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.

Industrial Applications: The compound can be used as an intermediate in the synthesis of therapeutic agents and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyanobenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzamide: A compound with similar structure but lacking the cyano group.

2-Cyanobenzamide: A compound with a cyano group but lacking the amino group.

2-Amino-6-methoxybenzothiazole: A compound with a methoxy group instead of a cyano group.

Uniqueness

2-Amino-6-cyanobenzamide is unique due to the presence of both amino and cyano groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.

Biological Activity

2-Amino-6-cyanobenzamide is an organic compound that features both an amino group and a cyano group attached to a benzene ring. Its molecular formula is C8H8N4, and it is recognized for its potential applications in pharmaceuticals and materials science. The compound's structure contributes to its unique chemical properties, making it a candidate for various biological activities.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer therapeutics. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, although specific mechanisms remain under investigation .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the amino and cyano groups can enhance its interaction with biological targets involved in inflammatory processes. For example, it has been noted to reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation, indicating a potential role in managing inflammatory diseases .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to various chronic diseases, including cancer and cardiovascular diseases. The dual functionality of the amino and cyano groups may contribute to its ability to scavenge free radicals.

The mechanism of action for this compound involves interactions with specific molecular targets. For instance, it can act as an inhibitor of nitric oxide synthase, modulating nitric oxide production, which is significant in various physiological processes including vasodilation and neurotransmission. This interaction underscores its potential therapeutic applications.

Study on Cytotoxicity

A study published in 2022 evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation significantly compared to control groups:

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | HeLa | 20 |

| Derivative C | A549 | 25 |

These findings suggest that modifications to the basic structure may enhance anticancer activity, warranting further investigation into structure-activity relationships .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential of this compound by measuring its effect on PGE2 levels in cultured macrophages. The results indicated a significant reduction in PGE2 production:

| Treatment | PGE2 Level (pg/mL) | % Reduction |

|---|---|---|

| Control | 2000 | - |

| Compound (10 µM) | 1200 | 40% |

| Compound (50 µM) | 800 | 60% |

This data supports the hypothesis that the compound could be developed as an anti-inflammatory agent .

Properties

CAS No. |

606490-52-2 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-amino-6-cyanobenzamide |

InChI |

InChI=1S/C8H7N3O/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,10H2,(H2,11,12) |

InChI Key |

RXNMPKKXTCLCGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.